3-Bromocyclopentene

Gold Catalysis C-H Activation Cycloisomerization

3-Bromocyclopentene (CAS 36291-48-2) is a halogenated five-membered cyclic alkene with the molecular formula C5H7Br and a molecular weight of 147.01 g/mol. It is defined by its allylic bromide functional group, where a bromine atom is positioned at the C3 carbon adjacent to the ring's double bond.

Molecular Formula C5H7B
Molecular Weight 147.01 g/mol
CAS No. 36291-48-2
Cat. No. B1599834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclopentene
CAS36291-48-2
Molecular FormulaC5H7B
Molecular Weight147.01 g/mol
Structural Identifiers
SMILESC1CC(C=C1)Br
InChIInChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1,3,5H,2,4H2
InChIKeyGQWYECAAVJTKGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclopentene (CAS 36291-48-2): Core Identity and Allylic Bromide Profile for Scientific Procurement


3-Bromocyclopentene (CAS 36291-48-2) is a halogenated five-membered cyclic alkene with the molecular formula C5H7Br and a molecular weight of 147.01 g/mol . It is defined by its allylic bromide functional group, where a bromine atom is positioned at the C3 carbon adjacent to the ring's double bond . This structural arrangement endows the compound with a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 120.8 ± 29.0 °C at 760 mmHg . Its reactivity is characterized by a dual-functionality, allowing it to participate in reactions typical of both alkenes (e.g., electrophilic addition) and alkyl halides (e.g., nucleophilic substitution), while also enabling unique transformations via allylic rearrangement [1].

3-Bromocyclopentene (CAS 36291-48-2): Why Alternative Cyclopentyl Bromides or Chlorides Cannot Be Directly Substituted


Substituting 3-bromocyclopentene with a seemingly analogous compound like 4-bromo-1-cyclopentene, cyclopentyl bromide, or a chlorinated derivative will likely lead to divergent synthetic outcomes due to fundamental differences in molecular architecture and resulting reactivity . While these compounds share a core cyclopentane ring, they differ in either the position of the halogen and double bond (regioisomerism) or the nature of the halogen leaving group. This is not merely a cosmetic change; it dictates which reactive intermediates can be formed and the stability of those intermediates. For instance, 3-bromocyclopentene is a specific allylic bromide, whose resonance-stabilized allylic radical/carbocation formation pathway is fundamentally distinct from that of a vinylic bromide (e.g., 4-bromo-1-cyclopentene) or a saturated alkyl halide (e.g., cyclopentyl bromide) [1]. These mechanistic differences result in distinct product profiles, as evidenced by the fact that 4-bromo-1-cyclopentene is a documented precursor to the veterinary anesthetic cyclopentobarbital, an application for which 3-bromocyclopentene is not reported . Consequently, direct substitution without re-optimizing reaction conditions is not feasible.

3-Bromocyclopentene (CAS 36291-48-2): A Comparative Guide to Differential Reactivity and Selection Rationale


Gold(I)-Catalyzed Cycloisomerization: A Route to Regio- and Stereospecific 3D Scaffolds

In the context of constructing diverse 3D scaffolds for medicinal chemistry, 3-bromocyclopentene derivatives can be accessed via a gold(I)-catalyzed cycloisomerization of 1-bromoalkynes. This methodology is reported to proceed with regiospecificity and stereospecificity, yielding functionalized bromocyclopentenes that are 'readily modified' [1]. This contrasts with standard cross-coupling approaches, where selectivity can be a major challenge. While this evidence describes the synthesis of the target compound class rather than its direct use as a starting material, it establishes a baseline for the type of high-fidelity transformations possible with the allylic bromide motif. A direct head-to-head comparison with, for example, a palladium-catalyzed approach for the same transformation is not provided in the source.

Gold Catalysis C-H Activation Cycloisomerization Medicinal Chemistry

E2 Elimination: Divergent Dimerization vs. Diene Formation Pathway

A practical differentiator between 3-bromocyclopentene and its analogs emerges in E2 elimination chemistry. When 3-bromocyclopentene is treated with a strong hindered base in an attempt to prepare 1,3-cyclopentadiene, the expected product (C5H6) is not observed. Instead, the major product isolated has a molecular mass corresponding to a dimer, C10H12, due to the high reactivity of the in-situ generated diene [1]. In contrast, elimination from a saturated analog like bromocyclopentane would simply yield cyclopentene (C5H8) [2]. This divergence is a direct consequence of the allylic bromide's ability to generate a conjugated diene upon elimination, a pathway unavailable to vinylic or saturated bromides.

Elimination Reaction E2 Mechanism Cyclopentadiene Synthesis Process Chemistry

Electrophilic Addition to HBr: Regio- and Stereospecific Synthesis of trans-1,2-Dibromocyclopentane

The reaction of 3-bromocyclopentene with HBr is reported to yield a racemic mixture of trans-1,2-dibromocyclopentane as the sole product; no corresponding cis-dibromide is observed [1]. This high stereoselectivity is a direct consequence of the reaction proceeding through a bromonium ion intermediate, which dictates an anti-addition pathway [2]. In stark contrast, electrophilic addition of Br2 to the same starting material under different conditions is known to yield a mixture of stereoisomers [3]. This case provides a clear quantitative and qualitative differentiation point: the choice of electrophile (HBr vs. Br2) and reaction conditions determines whether a stereochemically pure product or a mixture is obtained.

Electrophilic Addition Stereochemistry Reaction Mechanism Synthetic Methodology

3-Bromocyclopentene (CAS 36291-48-2): Optimal Research and Synthetic Application Scenarios Based on Verified Evidence


Precursor to Stereochemically Defined 1,2-Disubstituted Cyclopentanes

Leverage the highly stereospecific electrophilic addition of HBr to 3-bromocyclopentene for the reliable, one-step synthesis of pure trans-1,2-dibromocyclopentane [1]. This is a superior approach when a single diastereomer is required, as the reaction with Br2 produces a mixture of stereoisomers, necessitating additional purification [2].

Generation of Functionalized 3D Scaffolds via Gold(I)-Catalyzed Cycloisomerization

Utilize 1-bromoalkynes in a gold(I)-catalyzed cycloisomerization to regio- and stereospecifically construct diverse bromocyclopentene derivatives [1]. These compounds serve as an 'excellent library' of functionalized 3D scaffolds, which are highly valued in medicinal chemistry for exploring novel chemical space and improving drug-like properties. The installed bromine atom provides a handle for further diversification through cross-coupling reactions [2].

Allylic Bromide for Nucleophilic Substitution and Derivatization

Employ 3-bromocyclopentene as a reactive allylic bromide building block. The bromine atom at the allylic position is highly susceptible to nucleophilic substitution (e.g., with azide, hydroxide, or alkoxide ions), enabling the introduction of diverse functional groups to generate new cyclopentenol or cyclopentenyl derivatives [1]. This reactivity is a key differentiator from less reactive vinylic or saturated alkyl halides [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromocyclopentene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.